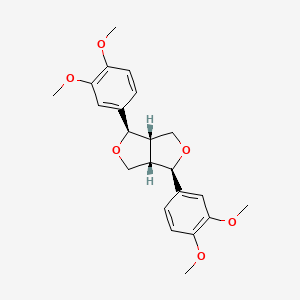
Eudesmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudesmin is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species, including Magnolia denudata. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . This compound is characterized by its tetrahydrofurofuranoid structure, which contributes to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eudesmin can be synthesized through several chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically employs oxidizing agents such as silver oxide or potassium ferricyanide under controlled conditions to facilitate the formation of the lignan structure .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark or leaves of Magnolia species. The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eudesmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide, potassium ferricyanide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Eudesmin is used as a model compound in studies of lignan biosynthesis and chemical transformations.
Biology: this compound has been shown to modulate gene expression and signaling pathways, making it a valuable tool in biological research.
Medicine: this compound exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a candidate for drug development.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Eudesmin exerts its effects through various molecular targets and pathways:
Inhibition of S6K1 Signaling Pathway: this compound inhibits the activation and nuclear translocation of S6K1, leading to reduced phosphorylation of H2B at serine 36.
Modulation of PRC2 Dynamics: this compound affects the polycomb repressive complex 2 (PRC2) by increasing the occupancy of PRC2 components on target gene promoters, leading to altered gene expression.
Neuroprotective Effects: this compound modulates the expression of genes involved in neuroprotection, such as GABAA and GAD65, and reduces apoptosis in neuronal cells.
Comparison with Similar Compounds
Eudesmin is part of a group of lignans with similar structures and biological activities. Some of the similar compounds include:
Fargesin: Another tetrahydrofurofuranoid lignan with anti-inflammatory and anti-tumor activities.
Epimagnolin A: Known for its inhibitory effects on cytochrome P450 enzymes.
Magnolin: Exhibits anti-inflammatory and neuroprotective effects.
Yangambin: Has various pharmacological activities, including anti-inflammatory and anti-tumor effects
Uniqueness of this compound: this compound is unique due to its specific inhibitory effects on the S6K1 signaling pathway and its ability to modulate PRC2 dynamics, which are not commonly observed in other lignans .
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m1/s1 |
InChI Key |
PEUUVVGQIVMSAW-DJDZNOHASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC |
Pictograms |
Irritant |
Synonyms |
eudesmin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



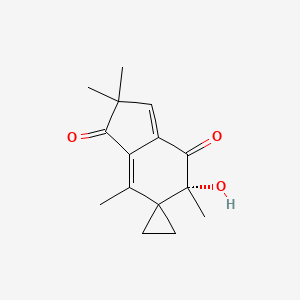
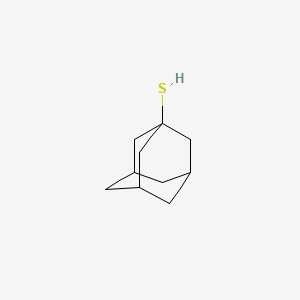
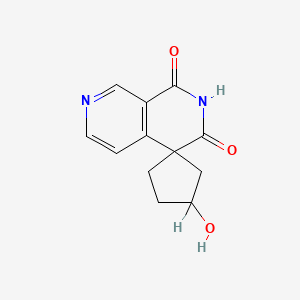

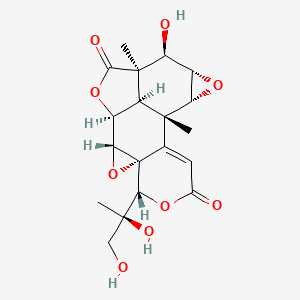
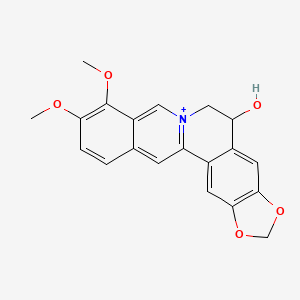
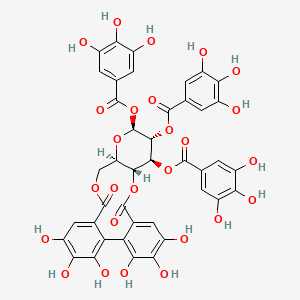
![1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B1212733.png)

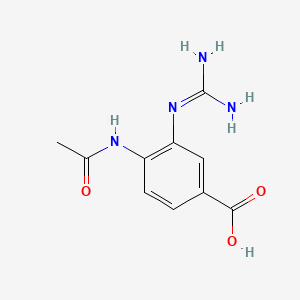
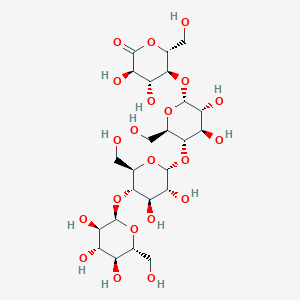
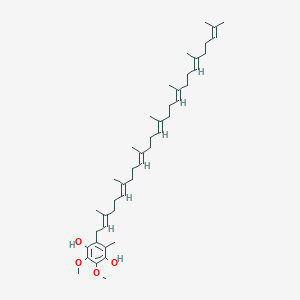
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
